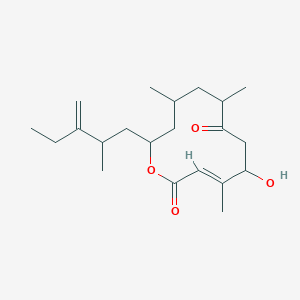
Amphidinolide Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphidinolide Q is a natural product found in Amphidinium with data available.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Amphidinolide Q, a cytotoxic macrolide from Amphidinium sp., has been successfully synthesized through asymmetric processes, confirming its absolute configuration and aiding in the understanding of its structural properties (Hangyou et al., 2009).
- The absolute stereochemistry of amphidinolide Q at five chiral centers has been determined using NMR analysis and a modified Mosher's method, providing critical insights for its chemical characterization (Takahashi et al., 2001).
Biological Activity and Mechanism
- Amphidinolides, including Q, show potent cytotoxic properties. They target actin cytoskeleton, disrupting cellular organization and function, which is crucial for understanding their potential as anticancer agents (Usui et al., 2004); (Saito et al., 2004).
- The mechanism of action of amphidinolides like Q involves the stabilization of actin filaments, a distinct method compared to other actin-targeting drugs, highlighting its unique pharmaceutical potential (Trigili et al., 2011).
Synthesis Research and Derivatives
- Key synthetic strategies for amphidinolide Q have been developed, utilizing techniques like Sharpless asymmetric epoxidation, which are vital for the production of this and related compounds (Kawa et al., 2011).
- Amphidinolide Q analogues, amphidinins C-F, have been identified, expanding the chemical diversity and potential therapeutic applications of amphidinolide derivatives (Kubota et al., 2014).
Propriétés
Nom du produit |
Amphidinolide Q |
|---|---|
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(3E)-5-hydroxy-4,8,10-trimethyl-12-(2-methyl-3-methylidenepentyl)-1-oxacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C21H34O4/c1-7-14(3)15(4)10-18-9-13(2)8-16(5)19(22)12-20(23)17(6)11-21(24)25-18/h11,13,15-16,18,20,23H,3,7-10,12H2,1-2,4-6H3/b17-11+ |
Clé InChI |
RNCFACHXZBAPGG-GZTJUZNOSA-N |
SMILES isomérique |
CCC(=C)C(C)CC1CC(CC(C(=O)CC(/C(=C/C(=O)O1)/C)O)C)C |
SMILES canonique |
CCC(=C)C(C)CC1CC(CC(C(=O)CC(C(=CC(=O)O1)C)O)C)C |
Synonymes |
amphidinolide Q |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



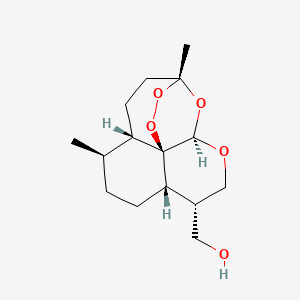
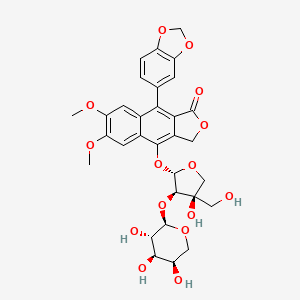
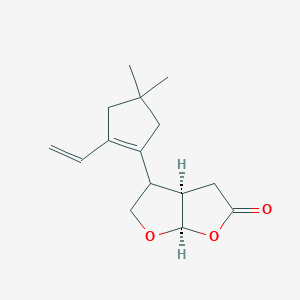
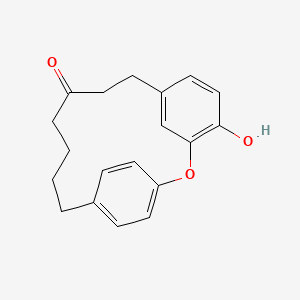
![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
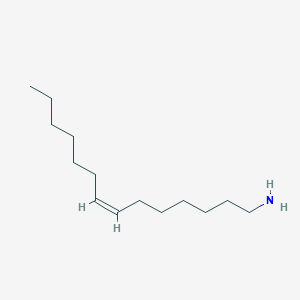
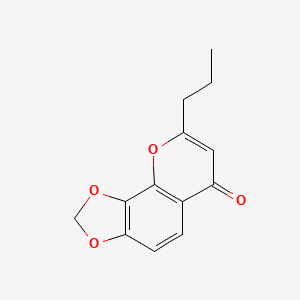
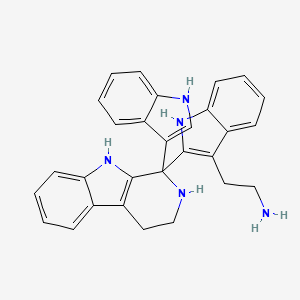
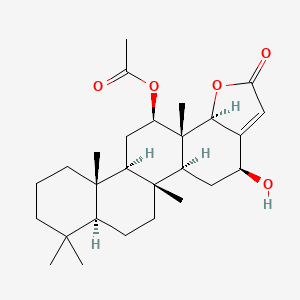
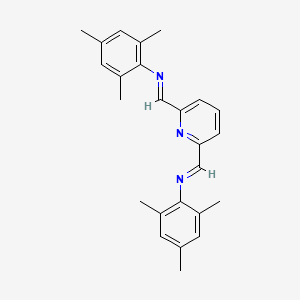
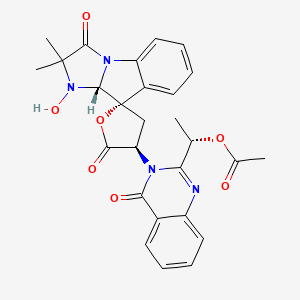
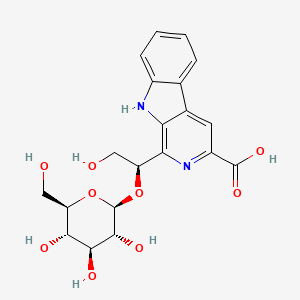
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)